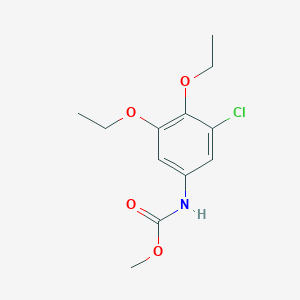
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester is a complex organic compound with a molecular formula of C25H22ClNO3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a benzene ring, an acetic acid moiety, and an oxazole ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with methoxyamine to form an oxime, followed by cyclization to produce the oxazole ring. This intermediate is then reacted with benzeneacetic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the oxazole ring to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester has numerous scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate enzymes, receptors, or other biomolecules, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar structure, known for its use in pest control.
Esfenvalerate: The (S)-enantiomer of fenvalerate, also used as an insecticide with enhanced biological activity.
Uniqueness
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
80589-83-9 |
|---|---|
Formule moléculaire |
C19H16ClNO4 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
methyl 2-[4-[4-(4-chlorophenyl)-5-methoxy-1,3-oxazol-2-yl]phenyl]acetate |
InChI |
InChI=1S/C19H16ClNO4/c1-23-16(22)11-12-3-5-14(6-4-12)18-21-17(19(24-2)25-18)13-7-9-15(20)10-8-13/h3-10H,11H2,1-2H3 |
Clé InChI |
KWZIMDSLCKWYJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(O1)C2=CC=C(C=C2)CC(=O)OC)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


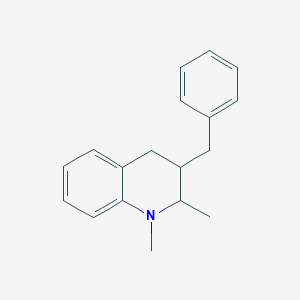
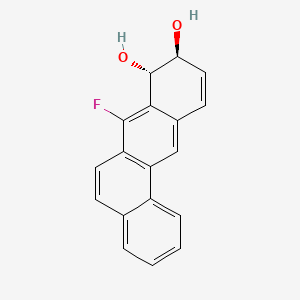
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
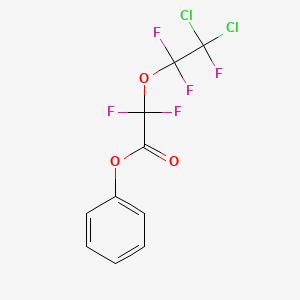
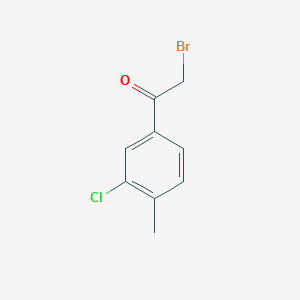
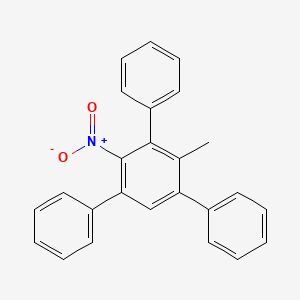
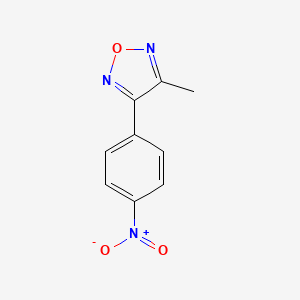
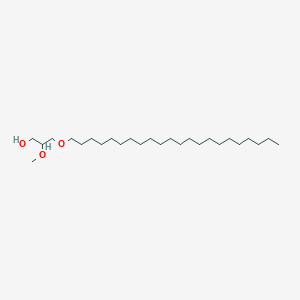
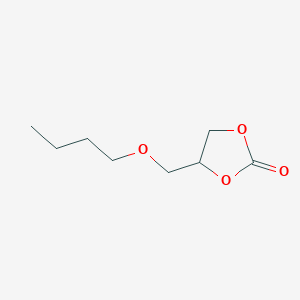
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
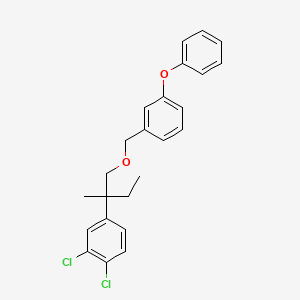
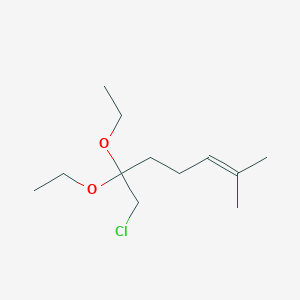
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)
